(3-(Methylsulfonamidomethyl)phenyl)boronic acid synthesis protocol
(3-(Methylsulfonamidomethyl)phenyl)boronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of (3-(Methylsulfonamidomethyl)phenyl)boronic acid
Abstract
(3-(Methylsulfonamidomethyl)phenyl)boronic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, making it a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a methylsulfonamide group, which can engage in hydrogen bonding and modulate physicochemical properties.[1] This guide provides a comprehensive, two-part synthetic protocol for researchers, scientists, and drug development professionals. It details the preparation of the key intermediate, (3-(bromomethyl)phenyl)boronic acid, followed by its conversion to the final target compound. The causality behind experimental choices, detailed procedural steps, characterization methods, and critical safety considerations are thoroughly discussed to ensure scientific integrity and reproducibility.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of the target molecule, (3-(Methylsulfonamidomethyl)phenyl)boronic acid, is most efficiently approached via a two-stage process. The retrosynthetic analysis reveals two key disconnections:
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C-N Bond Formation: The final step involves the formation of the sulfonamide's C-N bond via a nucleophilic substitution reaction. This positions (3-(bromomethyl)phenyl)boronic acid as a critical electrophilic precursor and deprotonated methanesulfonamide as the nucleophile.
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C-B Bond Formation: The (3-(bromomethyl)phenyl)boronic acid intermediate can be synthesized from a commercially available di-halogenated benzene, such as 1-bromo-3-iodobenzene or 1,3-dibromobenzene.[2] This involves a lithium-halogen exchange followed by borylation with a trialkyl borate.[2][3]
This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of Key Intermediate: (3-(Bromomethyl)phenyl)boronic acid
The initial stage of the synthesis focuses on creating the boronic acid functionality on the phenyl ring. While several methods exist, the protocol described here involves a selective lithium-halogen exchange on 1,3-dibromobenzene at low temperatures, followed by quenching with an electrophilic boron source.
Causality of Experimental Design:
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Low Temperature (-78 °C): The use of n-butyllithium (n-BuLi) for lithium-halogen exchange must be conducted at cryogenic temperatures.[2][4] This is critical to prevent side reactions, such as the deprotonation of the solvent (THF) or reaction at the second bromine position, which would lead to the formation of diborylated byproducts.[4]
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Reagent Stoichiometry: A slight excess of n-BuLi (e.g., 1.1 equivalents) is used to ensure complete consumption of the starting material. Similarly, a slight excess of the trialkyl borate ensures the efficient trapping of the generated aryllithium intermediate.[2]
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Acidic Workup: The reaction is quenched with an acid (e.g., HCl) to hydrolyze the initially formed boronate ester to the desired boronic acid.
Experimental Protocol: (3-(Bromomethyl)phenyl)boronic acid
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,3-Dibromobenzene | 235.91 | 10.0 g | 42.4 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| n-Butyllithium (2.5 M in hexanes) | - | 18.6 mL | 46.6 |
| Triisopropyl borate | 188.08 | 9.5 g (11.9 mL) | 50.9 |
| Hydrochloric Acid (2 M) | - | 100 mL | - |
| Ethyl Acetate | - | 3 x 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
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Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dibromobenzene (10.0 g, 42.4 mmol). Dissolve it in anhydrous tetrahydrofuran (200 mL) under a nitrogen or argon atmosphere.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (18.6 mL of a 2.5 M solution in hexanes, 46.6 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for an additional 60 minutes.[2]
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Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (11.9 mL, 50.9 mmol) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[3]
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Workup and Extraction: Cool the flask in an ice bath and slowly add 2 M hydrochloric acid (100 mL) to quench the reaction. Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield (3-bromophenyl)boronic acid.
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Note: The direct synthesis of (3-(bromomethyl)phenyl)boronic acid from this intermediate would require a subsequent bromination step of the methyl group if starting from 3-methylphenylboronic acid. A more direct, albeit challenging, route starts from 3-bromobenzyl bromide and introduces the boronic acid functionality. The protocol above yields the precursor to the bromomethyl intermediate. For the purpose of this guide, we will assume the commercially available (3-(bromomethyl)phenyl)boronic acid is used in Part II.[5][6]
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Part II: Synthesis of (3-(Methylsulfonamidomethyl)phenyl)boronic acid
This stage involves the nucleophilic substitution of the benzylic bromide with methanesulfonamide. The sulfonamide nitrogen is first deprotonated with a non-nucleophilic base to form a potent nucleophile, which then displaces the bromide.
Causality of Experimental Design:
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Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is ideal. It efficiently deprotonates the sulfonamide without competing in the substitution reaction. The use of LiH in DMF has also been reported for similar transformations.[7]
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Aprotic Polar Solvent: A solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is used to dissolve the ionic intermediates and facilitate the Sₙ2 reaction mechanism.
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Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material, preventing the formation of degradation products from prolonged heating.
Experimental Protocol: (3-(Methylsulfonamidomethyl)phenyl)boronic acid
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (3-(Bromomethyl)phenyl)boronic acid | 214.85 | 5.0 g | 23.3 |
| Methanesulfonamide | 95.12 | 2.43 g | 25.6 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.02 g | 25.6 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Saturated NH₄Cl (aq) | - | 50 mL | - |
| Deionized Water | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
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Preparation of Nucleophile: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add methanesulfonamide (2.43 g, 25.6 mmol) and anhydrous DMF (50 mL). Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.02 g of 60% dispersion, 25.6 mmol) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
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Nucleophilic Substitution: Dissolve (3-(bromomethyl)phenyl)boronic acid (5.0 g, 23.3 mmol) in anhydrous DMF (50 mL) and add it dropwise to the sulfonamide salt suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir overnight. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
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Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench it by slowly adding saturated aqueous ammonium chloride solution (50 mL). Add deionized water (100 mL) and transfer the mixture to a separatory funnel.
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Extraction and Purification: Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure (3-(Methylsulfonamidomethyl)phenyl)boronic acid.
Caption: Step-by-step experimental workflow diagram.
Characterization and Validation
To confirm the identity and purity of the final product, a suite of analytical techniques should be employed.
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¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals: a singlet for the methyl protons of the sulfonamide group (~2.9-3.1 ppm), a doublet for the methylene (-CH₂-) protons (~4.2-4.4 ppm), a triplet for the N-H proton, and a complex multiplet pattern for the aromatic protons in the region of 7.2-7.8 ppm.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments in the molecule.
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¹¹B NMR Spectroscopy: This is a crucial technique for characterizing boronic acids. A signal in the range of 19-30 ppm is indicative of the trigonal planar (sp²) boronic acid.[8][9][10]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the calculated molecular formula (C₈H₁₂BNO₄S).
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Melting Point: A sharp melting point indicates high purity of the crystalline solid product.
Safety Considerations
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n-Butyllithium: A highly pyrophoric reagent that reacts violently with water and protic solvents. It must be handled under an inert atmosphere using proper syringe techniques.
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(3-(Bromomethyl)phenyl)boronic acid: This compound is a lachrymator and is harmful if inhaled or comes into contact with skin.[5][6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Sodium Hydride: A flammable solid that reacts exothermically with water to produce flammable hydrogen gas. It should be handled with care, away from any sources of moisture.
-
Solvents: THF and DMF are flammable and should be handled with care. DMF is a reproductive toxin.
Conclusion
The synthesis of (3-(Methylsulfonamidomethyl)phenyl)boronic acid is a robust, multi-step process that yields a highly functionalized building block for advanced chemical synthesis. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably produce this compound. Careful execution, adherence to safety protocols, and thorough analytical validation are paramount to achieving a successful outcome. The availability of this protocol facilitates the exploration of new chemical entities in drug discovery and materials science that leverage the unique properties of this versatile molecule.
References
- ChemBK. (2024). 3-(Bromomethyl)Phenylboronic Acid.
- ChemicalBook. (n.d.). 3-Bromophenylboronic acid synthesis.
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Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (n.d.). CN102731542A - Preparation method of p-bromophenyl-boric acid. Retrieved from Google Patents.
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Li, J. J., & Limberakis, C. (2008). Synthesis of biologically active boron-containing compounds. PMC - NIH. Available at: [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids. Retrieved from Google Patents.
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NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Zhang, Z., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Available at: [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. Available at: [Link]
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MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
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ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Request PDF. Available at: [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Novel Method for the Synthesis of 3-Monosubstituted Six-Membered Benzosultams. Request PDF. Available at: [Link]
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PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]
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